2-(oxolan-2-yl)pyridine
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Overview
Description
2-(oxolan-2-yl)pyridine is a heterocyclic compound that features a tetrahydrofuran ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-2-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylmethyl ketone with a suitable diol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(oxolan-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(oxolan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrid-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring.
2-(Pyrid-2-yl)imidazole: Features a pyridine ring fused with an imidazole ring.
2-(Pyrid-2-yl)pyrazole: Contains a pyridine ring fused with a pyrazole ring.
Uniqueness
2-(oxolan-2-yl)pyridine is unique due to its tetrahydrofuran ring, which imparts different chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(oxolan-2-yl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9H,3,5,7H2 |
InChI Key |
FEBPLMHEMNDSAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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